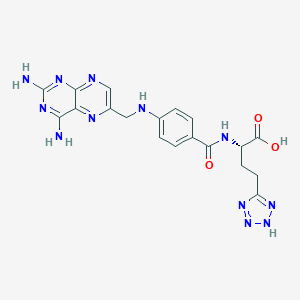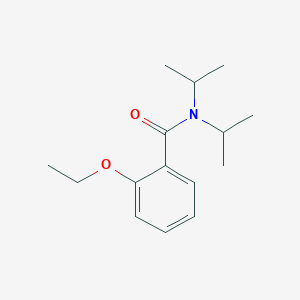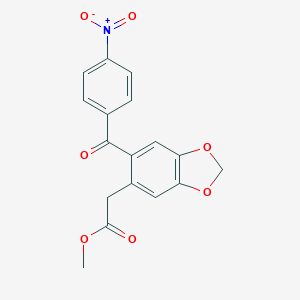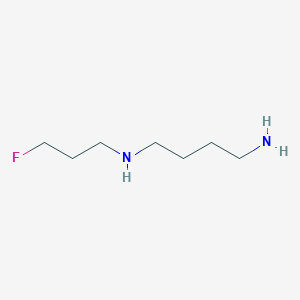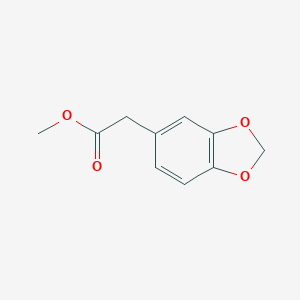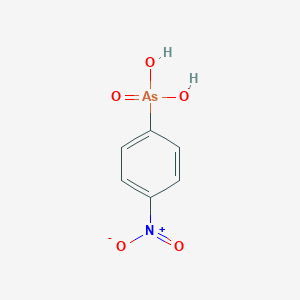
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as TAK-242, is a small molecule inhibitor that selectively blocks Toll-like receptor (TLR) signaling pathways. TLRs play a crucial role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and infectious diseases.
作用機序
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate selectively inhibits TLR signaling by binding to the intracellular domain of TLRs, preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various preclinical models. In addition, this compound has been shown to activate anti-inflammatory pathways, such as the production of IL-10 and the induction of regulatory T cells. This compound has also been shown to reduce tissue damage and improve survival rates in preclinical models of inflammation and infection.
実験室実験の利点と制限
One of the major advantages of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is its selectivity for TLR signaling pathways, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and has good stability in aqueous solutions. However, this compound has limited solubility in organic solvents, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several areas of research where N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate could be further explored. One potential area is the use of this compound in combination with other therapeutic agents to enhance its efficacy. Another area is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Finally, the role of this compound in the regulation of immune responses in different disease states could be further investigated.
合成法
The synthesis of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate involves several steps, including the reaction of 2-bromo-1-(2-methoxyphenylthio)benzene with 2-aminopyridine, followed by N-methylation and propylation. The final product is obtained as an oxalate salt.
科学的研究の応用
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been extensively studied in various preclinical models of inflammation and infection, including sepsis, acute lung injury, and viral infections. In these studies, this compound has been shown to inhibit TLR-mediated cytokine production, reduce tissue damage, and improve survival rates.
特性
| 128959-23-9 | |
分子式 |
C19H23NO5S |
分子量 |
377.5 g/mol |
IUPAC名 |
1-[2-(2-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C17H21NOS.C2H2O4/c1-13(18-2)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19-3;3-1(4)2(5)6/h4-11,13,18H,12H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
YPIGSSDUSFFPPT-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
正規SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
同義語 |
Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,alpha-dimethyl-, ethane dioate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


